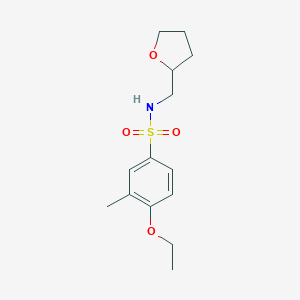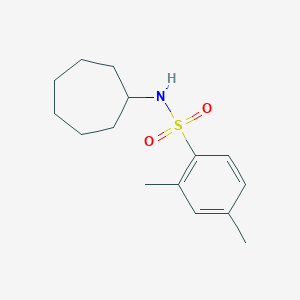
1-Propene-1,3-diol, diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene-1,3-diol, diacetate, also known as 1,3-diacetoxypropene, is an organic compound with the molecular formula C7H10O4. This compound is a derivative of 1,3-propanediol, where both hydroxyl groups are acetylated. It is a colorless liquid that is used in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propene-1,3-diol, diacetate can be synthesized through the acetylation of 1,3-propanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 1,3-propanediol and acetic anhydride into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propene-1,3-diol, diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,3-propanediol and acetic acid.
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to 1,3-propanediol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 1,3-Propanediol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1,3-Propanediol.
Wissenschaftliche Forschungsanwendungen
1-Propene-1,3-diol, diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways involving diols and their derivatives.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form esters.
Industry: Utilized in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of 1-Propene-1,3-diol, diacetate involves its hydrolysis to release 1,3-propanediol and acetic acid. The released 1,3-propanediol can participate in various biochemical pathways, while acetic acid can act as a metabolic intermediate. The compound’s effects are primarily due to its ability to undergo hydrolysis and release these active components.
Vergleich Mit ähnlichen Verbindungen
2-Propene-1,1-diol, diacetate: Similar in structure but differs in the position of the acetoxy groups.
1,3-Propanediol: The parent compound from which 1-Propene-1,3-diol, diacetate is derived.
Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to undergo hydrolysis to release both 1,3-propanediol and acetic acid makes it valuable in various applications.
Eigenschaften
CAS-Nummer |
1945-91-1 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
[(Z)-3-acetyloxyprop-2-enyl] acetate |
InChI |
InChI=1S/C7H10O4/c1-6(8)10-4-3-5-11-7(2)9/h3-4H,5H2,1-2H3/b4-3- |
InChI-Schlüssel |
BAKOKAVZDCFZIH-ARJAWSKDSA-N |
SMILES |
CC(=O)OCC=COC(=O)C |
Isomerische SMILES |
CC(=O)OC/C=C\OC(=O)C |
Kanonische SMILES |
CC(=O)OCC=COC(=O)C |
Key on ui other cas no. |
31447-25-3 1945-91-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)


![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)

![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)



